

Application Note: Characterizing Rhodium Oxide Surface Chemistry using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium oxide

Cat. No.: B082144

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the analysis of **rhodium oxide** surfaces, a critical aspect in fields ranging from catalysis to advanced materials and drug development. Understanding the surface chemistry of **rhodium oxides** is paramount as the oxidation state of rhodium can significantly influence its catalytic activity, stability, and interaction with biological systems.

Principles of XPS for Rhodium Oxide Analysis

XPS analysis of **rhodium oxides** primarily involves the interpretation of the Rh 3d and O 1s core level spectra. The binding energy of the photoemitted electrons is characteristic of the element and its oxidation state. For rhodium, the Rh 3d spectrum exhibits a doublet (Rh 3d5/2 and Rh 3d3/2) due to spin-orbit coupling. A shift in the binding energy of these peaks indicates a change in the chemical environment, allowing for the differentiation between metallic rhodium (Rh0) and its various oxidized forms, such as Rh2O3 (Rh3+) and RhO2 (Rh4+). Similarly, the O 1s spectrum provides insights into the nature of oxygen species present on the surface, including lattice oxygen in oxides, hydroxyl groups, and adsorbed water.

Quantitative Data Presentation

The following tables summarize the typical binding energy ranges for various rhodium and oxygen species observed in XPS analysis of **rhodium oxide** surfaces. These values are compiled from peer-reviewed literature and serve as a reference for spectral interpretation.

Table 1: Rh 3d5/2 Binding Energies for Various Rhodium Species

Chemical State	Oxidation State	Rh 3d5/2 Binding Energy (eV)
Metallic Rhodium	Rh0	307.1 - 307.6
Rhodium(III) Oxide	Rh3+ (in Rh ₂ O ₃)	308.2 - 308.9
Rhodium(IV) Oxide	Rh4+ (in RhO ₂)	~309.1 - 310.0
Rhodium Hydroxide	Rh3+/Rh4+	~309.6

Table 2: O 1s Binding Energies for Various Oxygen Species

Oxygen Species	O 1s Binding Energy (eV)
Lattice Oxygen (Rh ₂ O ₃)	529.4 - 529.9
Lattice Oxygen (RhO ₂)	~530.6
Hydroxyl Groups (-OH)	~531.0
Carbonate Species	~532.0
Adsorbed Water (H ₂ O)	~533.6

Experimental Protocols

This section details the methodology for preparing and analyzing **rhodium oxide** samples using XPS.

Sample Preparation: Sputter Deposition of Rhodium Oxide Thin Films

Rhodium oxide thin films are commonly prepared by reactive sputtering.[\[1\]](#)

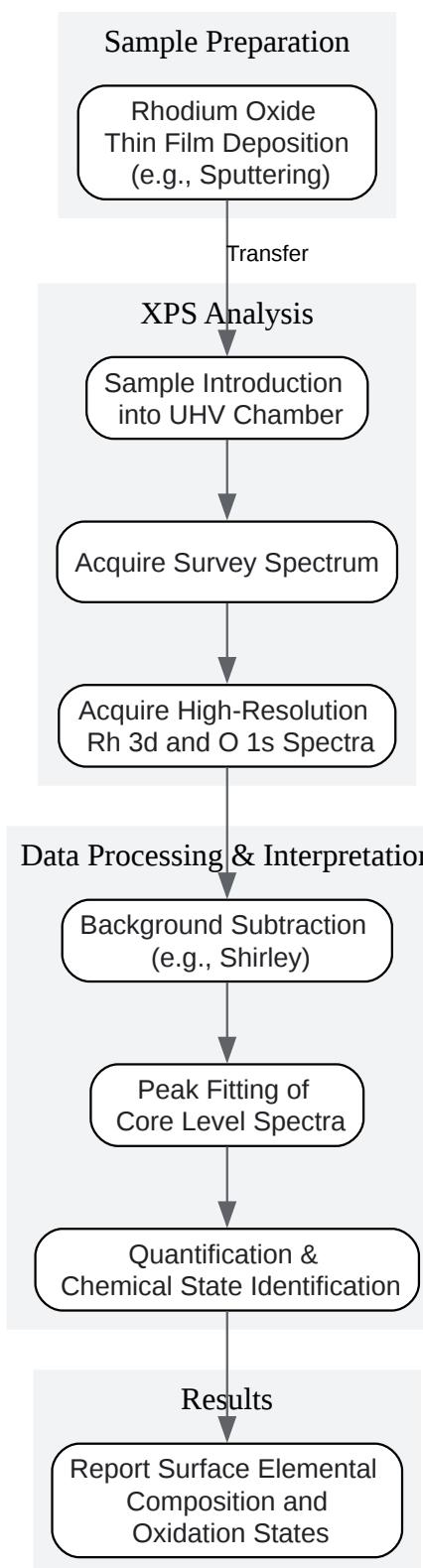
- Substrate: Thermally grown SiO₂ (100 nm) on a Si(100) wafer is a typical substrate.
- Target: A high-purity rhodium target (e.g., 99.9%) is used.
- Sputtering Gas:
 - For Rh₂O₃ deposition, a mixture of argon (Ar) and oxygen (O₂) is used, with the substrate heated to approximately 300 °C.[\[1\]](#)
 - For RhO₂ deposition, sputtering is performed in an O₂ atmosphere without substrate heating.[\[1\]](#)
- Post-Deposition Handling: Samples should be stored in a desiccator to minimize atmospheric contamination.[\[1\]](#) It is important to note that exposure to air will likely result in adventitious carbon contamination on the surface.[\[1\]](#)

XPS Data Acquisition

- Instrument: A commercially available XPS instrument equipped with a monochromatic Al K α X-ray source (1486.6 eV) is typically used.[\[2\]](#)
- Vacuum: The analysis chamber should be maintained at ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁸ mbar) to prevent surface contamination.
- Energy Calibration: The instrument's energy scale should be calibrated. A common method is to use the Au 4f_{7/2} peak at 84.0 eV from a clean gold foil.[\[2\]](#) For insulating samples, charge referencing to the adventitious C 1s peak at 284.8 eV may be necessary.
- Analysis Area: The analysis area is typically on the order of several hundred micrometers.
- Spectra Acquisition:

- Survey Spectrum: Acquire a wide-range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
- High-Resolution Spectra: Acquire high-resolution spectra for the Rh 3d and O 1s regions to determine chemical states. Typical parameters include a pass energy of 20-40 eV and a step size of 0.1 eV.

In-Situ Sample Cleaning (Optional)


To remove surface contaminants like adventitious carbon and weakly bound species, in-situ sputter cleaning with Ar+ ions can be performed.[\[2\]](#) However, this should be done with caution as ion sputtering can reduce the **rhodium oxide**, altering the surface chemistry.[\[1\]](#) It is often preferable to analyze the sample as-received to study the native oxide layer.

Data Analysis and Interpretation

- Background Subtraction: A Shirley background is typically subtracted from the high-resolution spectra to remove the contribution of inelastically scattered electrons.[\[3\]](#)
- Peak Fitting:
 - The Rh 3d spectrum is fitted with multiple doublet peaks, one for each chemical state. The spin-orbit splitting between the Rh 3d_{5/2} and Rh 3d_{3/2} components is approximately 4.7 eV.[\[4\]](#) The area ratio of the 3d_{5/2} to 3d_{3/2} peaks should be constrained to 3:2.
 - For metallic rhodium (Rh₀), an asymmetric peak shape (e.g., Lorentzian-Asymmetric) is often used due to core-hole screening effects.[\[3\]](#)
 - For **rhodium oxides**, symmetric peak shapes (e.g., Gaussian-Lorentzian) are typically employed.[\[3\]](#)
 - The O 1s spectrum is fitted with symmetric peaks corresponding to the different oxygen species present.
- Quantification: The relative atomic concentrations of the different species can be determined from the areas of the fitted peaks, corrected by the appropriate relative sensitivity factors (RSFs) for the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the XPS analysis of a **rhodium oxide** surface.

[Click to download full resolution via product page](#)

Caption: Workflow for XPS analysis of **rhodium oxide** surfaces.

Conclusion

XPS is an indispensable tool for the detailed characterization of **rhodium oxide** surface chemistry. By following the protocols outlined in this application note, researchers can obtain reliable and reproducible data on the elemental composition and oxidation states of rhodium and oxygen species. This information is crucial for understanding and optimizing the performance of rhodium-based materials in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Note: Characterizing Rhodium Oxide Surface Chemistry using X-ray Photoelectron Spectroscopy (XPS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082144#xps-analysis-of-rhodium-oxide-surface-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com